molecular formula C22H33NO3 B1259773 19-Oxo-dihydroatisine

19-Oxo-dihydroatisine

Cat. No.: B1259773
M. Wt: 359.5 g/mol
InChI Key: JCSFZXCLHIAKAB-JRYMJUHKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

19-Oxo-dihydroatisine is a diterpenoid alkaloid, a class of naturally occurring chemical compounds known for their diverse biological activities. This compound is derived from plants belonging to the Aconitum and Delphinium genera. It has garnered interest due to its potential pharmacological properties, including insecticidal and antiparasitic activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 19-Oxo-dihydroatisine typically involves the extraction of natural products from plant sources followed by purification using chromatographic techniques. One common method is low-pressure liquid column chromatography, which separates the compound based on its adsorption and size-exclusion properties .

Industrial Production Methods: Industrial production of this compound is less common due to its complex structure and the challenges associated with large-scale extraction and purification. advancements in chromatographic techniques and the development of synthetic analogs may pave the way for more efficient production methods in the future .

Chemical Reactions Analysis

Types of Reactions: 19-Oxo-dihydroatisine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure to enhance its biological activity or to study its properties in different contexts .

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated analogs .

Scientific Research Applications

19-Oxo-dihydroatisine has several scientific research applications:

Mechanism of Action

The mechanism of action of 19-Oxo-dihydroatisine involves its interaction with specific molecular targets in biological systems. For instance, its insecticidal activity is attributed to its ability to disrupt the nervous system of insects, leading to paralysis and death. In the case of its antiparasitic effects, the compound interferes with the energy metabolism of parasites, inhibiting their growth and replication .

Comparison with Similar Compounds

  • Azitine
  • Isoazitine
  • 15,22-O-Diacetyl-19-oxodihydroatisine
  • Atisinium chloride
  • 13-Oxocardiopetamine

Comparison: 19-Oxo-dihydroatisine stands out due to its potent insecticidal and antiparasitic activities. While similar compounds like azitine and isoazitine also exhibit biological activities, this compound’s unique structure and specific interactions with molecular targets make it particularly effective in certain applications .

Properties

Molecular Formula

C22H33NO3

Molecular Weight

359.5 g/mol

IUPAC Name

(1R,2S,4S,6R,7S,10S,11R)-6-hydroxy-13-(2-hydroxyethyl)-11-methyl-5-methylidene-13-azapentacyclo[9.3.3.24,7.01,10.02,7]nonadecan-12-one

InChI

InChI=1S/C22H33NO3/c1-14-15-4-8-21(18(14)25)9-5-16-20(2)6-3-7-22(16,17(21)12-15)13-23(10-11-24)19(20)26/h15-18,24-25H,1,3-13H2,2H3/t15-,16+,17+,18+,20+,21-,22-/m0/s1

InChI Key

JCSFZXCLHIAKAB-JRYMJUHKSA-N

Isomeric SMILES

C[C@@]12CCC[C@@]3([C@@H]1CC[C@]45[C@H]3C[C@H](CC4)C(=C)[C@H]5O)CN(C2=O)CCO

Canonical SMILES

CC12CCCC3(C1CCC45C3CC(CC4)C(=C)C5O)CN(C2=O)CCO

Synonyms

19-oxo-dihydroatisine
19-oxodihydroatisine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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